molecular formula C21H20N2 B14565432 4-Methyl-2-[(E)-[(4-methylphenyl)imino](phenyl)methyl]aniline CAS No. 61871-84-9

4-Methyl-2-[(E)-[(4-methylphenyl)imino](phenyl)methyl]aniline

Cat. No.: B14565432
CAS No.: 61871-84-9
M. Wt: 300.4 g/mol
InChI Key: BKPNFCVWMLLMSK-UHFFFAOYSA-N
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Description

4-Methyl-2-(E)-[(4-methylphenyl)iminomethyl]aniline is an organic compound characterized by its unique structure, which includes a methyl group attached to an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(E)-[(4-methylphenyl)iminomethyl]aniline typically involves the condensation of 4-methylbenzaldehyde with aniline derivatives. The reaction is carried out in the presence of a suitable catalyst, such as hydrochloric acid, under reflux conditions. The resulting Schiff base is then reduced using sodium borohydride to yield the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(E)-[(4-methylphenyl)iminomethyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-Methyl-2-(E)-[(4-methylphenyl)iminomethyl]aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(E)-[(4-methylphenyl)iminomethyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-(E)-[(4-methylphenyl)iminomethyl]aniline is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

61871-84-9

Molecular Formula

C21H20N2

Molecular Weight

300.4 g/mol

IUPAC Name

4-methyl-2-[N-(4-methylphenyl)-C-phenylcarbonimidoyl]aniline

InChI

InChI=1S/C21H20N2/c1-15-8-11-18(12-9-15)23-21(17-6-4-3-5-7-17)19-14-16(2)10-13-20(19)22/h3-14H,22H2,1-2H3

InChI Key

BKPNFCVWMLLMSK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=C(C2=CC=CC=C2)C3=C(C=CC(=C3)C)N

Origin of Product

United States

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